6-Bromo-2-chloroquinoline-3-carbaldehyde
CAS No.: 73568-35-1
Cat. No.: VC2038850
Molecular Formula: C10H5BrClNO
Molecular Weight: 270.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73568-35-1 |
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Molecular Formula | C10H5BrClNO |
Molecular Weight | 270.51 g/mol |
IUPAC Name | 6-bromo-2-chloroquinoline-3-carbaldehyde |
Standard InChI | InChI=1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H |
Standard InChI Key | DCZCMZVZWKXJAF-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl |
Canonical SMILES | C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl |
Introduction
Physical and Chemical Properties
6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS #73568-35-1) is characterized by its unique structure containing a quinoline core with bromo, chloro, and aldehyde functional groups. The compound possesses distinct physicochemical properties that make it valuable for various chemical transformations.
Basic Properties
Table 1 provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde:
Property | Value |
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Molecular Formula | C₁₀H₅BrClNO |
Molecular Weight | 270.51 g/mol |
Exact Mass | 268.924286 |
CAS Number | 73568-35-1 |
Melting Point | 188-189°C |
Boiling Point | 389.8±37.0°C at 760 mmHg |
Density | 1.7±0.1 g/cm³ |
Flash Point | 189.6±26.5°C |
LogP | 3.39 |
Appearance | White crystalline solid |
The compound has a relatively high melting point (188-189°C) and boiling point (389.8±37.0°C), indicating strong intermolecular forces typical of halogenated aromatic compounds . Its LogP value of 3.39 suggests moderate lipophilicity, an important factor for drug-like properties .
Spectral Characteristics
The compound can be characterized by various spectroscopic techniques:
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IR Spectrum: Shows characteristic absorption bands for aromatic C-H (3053 cm⁻¹), aldehyde C-H (2829 cm⁻¹), C=O (1680 cm⁻¹), and C=N (1574 cm⁻¹) .
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NMR Spectrum: The aldehyde proton resonates at approximately δ 10.5 ppm, with aromatic protons appearing in the expected regions for substituted quinolines .
Parameter | Details |
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Hazard Symbols | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H319 |
Precautionary Statements | P305 + P351 + P338 |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
The compound should be handled with appropriate precautions due to its irritant properties .
Synthesis Methods
Several synthetic routes have been developed to prepare 6-Bromo-2-chloroquinoline-3-carbaldehyde, with the Vilsmeier-Haack formylation being the most commonly employed method.
Vilsmeier-Haack Formylation
The most common synthesis pathway involves the Vilsmeier-Haack reaction using appropriately substituted acetanilides as starting materials:
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Formation of Vilsmeier reagent by reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)
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Reaction of acetanilides with the Vilsmeier reagent to form the quinoline scaffold
The mechanism involves initial formation of the iminium salt, followed by cyclization and dehydration to produce the quinoline core . The reaction kinetics indicate second-order dependence, relying on both the Vilsmeier reagent and anilide substrate concentrations .
Alternative Synthetic Approaches
Alternative approaches include:
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Direct bromination of 2-chloroquinoline-3-carbaldehyde using bromine or N-bromosuccinimide (NBS)
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Halogenation reactions of pre-formed quinoline scaffolds
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Multi-step syntheses starting from simpler quinoline derivatives
The presence of transition metal ions such as Cu(II), Ni(II), Co(II), and Cd(II) can significantly affect the synthesis efficiency of quinolines through the Vilsmeier reagent with acetanilides .
Chemical Reactivity and Transformations
6-Bromo-2-chloroquinoline-3-carbaldehyde exhibits diverse chemical reactivity patterns, primarily dictated by its three reactive functional groups: the aldehyde moiety, the chlorine atom at position 2, and the bromine atom at position 6.
Reactivity of the Aldehyde Group
The aldehyde group readily participates in various reactions:
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Condensation reactions: With hydrazine derivatives to form hydrazones. For example, reaction with hydrazine hydrate yields hydrazono-quinolines .
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Oxidation reactions: The aldehyde can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate .
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Reduction reactions: Can be reduced to alcohols using reducing agents like sodium borohydride .
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Addition reactions: With active methylene compounds and subsequent cyclization to form heterocyclic systems .
Nucleophilic Substitution Reactions
The chlorine atom at position 2 is highly reactive toward nucleophilic substitution:
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Reactions with amines: Treatment with secondary amines like morpholine, thiomorpholine, or N-methylpiperazine yields the corresponding 2-amino substituted derivatives .
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Reaction with alkoxides: Can form 2-alkoxy derivatives under basic conditions .
Multi-Component Reactions
The compound serves as a valuable substrate in various multi-component reactions:
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Ugi-azide chemistry: Four-component reactions with alkyl isocyanides, azido-trimethylsilane, and amines to form 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines .
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Groebke–Blackburn–Bienaymé (GBB) reaction: Used for synthesizing imidazopyridines through reactions with isocyanides, azidotrimethylsilane, and aminopyridines .
Synthesis of Fused Heterocycles
The compound serves as a precursor for constructing fused heterocyclic systems:
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Pyrazolo[3,4-b]quinolines: Formation through condensation with phenylhydrazine followed by intramolecular cyclization .
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Tetrazolo[1,5-a]quinolines: Synthesized via reaction with azidotrimethylsilane .
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Thiazolo[3,2-a]quinolines: Produced through reactions with thiols followed by cyclization .
Applications in Research and Industry
6-Bromo-2-chloroquinoline-3-carbaldehyde has emerged as a valuable compound with diverse applications across several scientific and industrial domains.
Pharmaceutical Research
The compound serves as a key intermediate in pharmaceutical synthesis:
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Development of antimalarial drugs: Quinoline derivatives have historically been important antimalarial agents.
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Anticancer agent development: Used as a precursor in synthesizing compounds with potential anticancer properties .
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Antimicrobial research: Derivatives show promising activity against various bacterial strains.
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Anti-inflammatory drug development: Quinoline-based compounds often exhibit anti-inflammatory properties.
Material Science Applications
Applications in material science include:
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Design of advanced materials: Used in creating materials with specific electronic properties due to its aromatic and halogenated structure.
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Development of fluorescent probes: The compound's structure allows for modifications to create fluorescent molecules useful in biological imaging .
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Polymer chemistry: Employed in the synthesis of functional polymers with specific properties .
Synthetic Chemistry
In synthetic organic chemistry, the compound is utilized as:
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Building block for constructing complex heterocyclic systems
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Synthetic intermediate in medicinal chemistry for creating diverse molecular libraries
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Precursor for developing new methodologies in heteroaromatic chemistry
Biological Activity and Pharmacological Significance
The biological activities of 6-Bromo-2-chloroquinoline-3-carbaldehyde and its derivatives have been extensively studied, revealing significant pharmacological potential.
Anticancer Properties
Derivatives of this compound have shown promising anticancer activities:
Table 3: Cytotoxicity of selected derivatives against cancer cell lines
Compound | Modification | IC₅₀ (μM) | Cell Line |
---|---|---|---|
LM10 | 6-bromo substitution | 41.3 | Human embryonic kidney cells |
LM08 | 6-Cl substitution | 7.7-48.8 | Ovarian cancer (A2780) |
LM09 | Positional isomer of LM08 | ~50 | Ovarian cancer cells |
LM07 | 8-methoxyl substitution | 32 | Ovarian cancer (A2780) |
The compound LM08, with a 6-Cl substitution in the 3-quinolinyl moiety, demonstrated significant cytotoxic efficacy in ovarian tumor cell lines. Interestingly, most derivatives showed minimal cytotoxicity in normal cell lines, indicating selective toxicity toward cancer cells .
Antimicrobial Activity
Quinoline derivatives, including those derived from 6-Bromo-2-chloroquinoline-3-carbaldehyde, have demonstrated significant antimicrobial properties:
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Antibacterial activity: Some derivatives exhibited activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii .
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Antifungal properties: Activity observed against fungi like Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata .
The bromo derivatives often show enhanced antimicrobial activity compared to other substituted analogs .
Structure-Activity Relationships
Key structure-activity relationships include:
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The position and nature of substituents on the quinoline ring significantly affect biological activity
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The presence of both bromine and chlorine enhances certain biological properties
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Modifications at the aldehyde position can lead to diverse biological profiles
Recent Research Findings
Recent scientific literature has revealed significant advances in the chemistry and applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde and related compounds.
Synthetic Methodology Developments
Recent advances include:
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Microwave-assisted synthesis: Enhanced yield and reduced reaction time compared to conventional heating methods .
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Ultrasound-assisted reactions: Improved efficiency in multicomponent reactions involving the compound .
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Nanoparticle catalysts: Use of Pr₍ₓ₎CoFe₍₂₋ₓ₎O₄ nanoparticles as catalysts for multicomponent reactions .
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Green chemistry approaches: Development of environmentally friendly synthetic protocols, including solvent-free conditions .
Novel Derivatives and Their Properties
Recently reported novel derivatives include:
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Tetrahydropyrimidine-5-carboxylates: Synthesized through multicomponent reactions with urea and ethyl acetoacetate .
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Tetrahydroacridin-1(2H)-ones: Prepared via reaction with 4-methylpiperazine derivatives .
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Benzopyrido diazepinones: Novel heterocyclic systems derived from the compound .
Mechanism Studies
Recent mechanistic investigations have provided insights into reaction pathways:
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L-Proline catalysis: Studies on the role of L-proline in facilitating Knoevenagel condensation and nucleophilic addition reactions .
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Ring-chain azido-tautomerization: Elucidation of mechanisms in tetrazole formation reactions .
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Multicomponent reaction cascades: Understanding of complex reaction sequences involving the compound .
Comparison with Related Compounds
Understanding the similarities and differences between 6-Bromo-2-chloroquinoline-3-carbaldehyde and related compounds provides valuable insights into structure-property relationships.
Comparison with Other Halogenated Quinolines
Table 4: Comparison of 6-Bromo-2-chloroquinoline-3-carbaldehyde with related compounds
Compound | Key Differences | Effect on Properties |
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2-Chloroquinoline-3-carbaldehyde | Lacks bromine at position 6 | Lower melting point, different reactivity pattern |
6-Bromoquinoline-3-carbaldehyde | Lacks chlorine at position 2 | Different nucleophilic substitution profile |
2-Chloro-6-bromoquinoline | Lacks aldehyde group | Different chemical reactivity, absent condensation reactions |
6-Bromo-2-chloroquinoline-3-carboxylic acid | Carboxylic acid instead of aldehyde | Different chemical reactivity, higher acidity |
The presence of both bromine and chlorine atoms in 6-Bromo-2-chloroquinoline-3-carbaldehyde provides unique reactivity patterns and physical properties compared to singly halogenated derivatives .
Structure-Property Relationships
Key structure-property relationships observed include:
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Electronic effects: Electron-withdrawing halogen substituents affect the electronic distribution in the molecule, influencing its reactivity
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Steric effects: The presence of bromine and chlorine substituents introduces steric constraints affecting reaction pathways
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Crystallinity: The halogen substituents enhance intermolecular interactions, resulting in a higher melting point compared to non-halogenated analogs
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